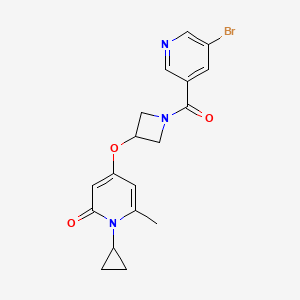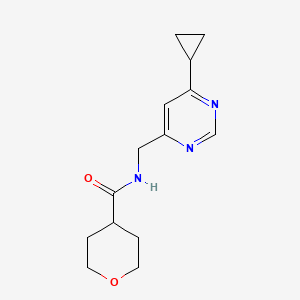![molecular formula C25H26N6O5S B2488729 N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-75-0](/img/structure/B2488729.png)
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of a class of chemicals that demonstrate significant potential in various fields, including medicinal chemistry, due to their complex structure and potential biological activities. While specific studies on this compound are limited, related research on similar structures provides insights into its synthesis, structural analysis, and properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step processes, starting from basic structural units and incorporating specific functional groups through reactions such as cyclization, condensation, and substitution. For instance, compounds with the triazolo[4,3-b]pyridazine core are synthesized through a sequence of reactions including cyclization of acetonitrile thioalkyl derivatives under reflux conditions with acetic acid (Shakir, Ali, & Hussain, 2017).
Molecular Structure Analysis
The crystal structure analysis, density functional theory (DFT), and molecular electrostatic potential (MEP) surface mapping are techniques often employed to analyze the molecular structure of such compounds. These analyses provide detailed information about the geometry, electronic distribution, and potential reactive sites of the molecules (Huang et al., 2020).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including the ability to form various derivatives through substitutions and condensation reactions. These reactions often modify the chemical and physical properties, leading to substances with potential biological activities. For example, derivatives of triazolothiadiazine have been synthesized to explore antioxidant abilities, demonstrating significant activities in assays (Shakir, Ali, & Hussain, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Techniques like X-ray crystallography provide insights into the crystal structure, which is essential for the design of compounds with desired physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are determined by the functional groups present in the compound. Studies often focus on understanding how these properties influence the compound's potential as a therapeutic agent, catalyst, or in other applications. Antimicrobial and anticancer activities of similar compounds have been evaluated, showing promising results (Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019).
Aplicaciones Científicas De Investigación
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are noted for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds are of significant interest due to their potential in treating various conditions and diseases, including those caused by bacteria, fungi, and oxidative stress-related disorders.
Antimicrobial and Antifungal Properties : 1,2,4-Triazole derivatives have demonstrated promising antimicrobial and antifungal activities. These properties are attributed to their ability to interact with microbial cell structures and enzymes, disrupting their function and leading to cell death. For instance, some 1,2,4-triazole derivatives have shown effectiveness against Staphylococcus aureus, a common cause of bacterial infections, and Candida albicans, a fungus responsible for yeast infections (Ohloblina, 2022).
Antioxidant Effects : The antioxidant activity of 1,2,4-triazole derivatives is another area of interest. These compounds can neutralize free radicals and other reactive oxygen species, potentially reducing or preventing the damage caused by oxidative stress. This activity is crucial for protecting against various chronic diseases, including cardiovascular diseases and cancer.
Anti-inflammatory Effects : Inflammation is a natural response of the body to injury or infection, but excessive or chronic inflammation can lead to various diseases. Some 1,2,4-triazole derivatives have been explored for their anti-inflammatory effects, which may offer therapeutic potential for conditions characterized by inflammation.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5S/c1-34-18-7-4-16(5-8-18)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)37-15-23(32)27-17-6-9-19(35-2)20(14-17)36-3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLVELNIPFKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)


![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)
